4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-
Overview
Description
4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- is a chemical compound with a unique structure that combines a thiazole ring and a pyridine ring.
Mechanism of Action
Target of Action
The primary target of the compound “4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-” is the angiogenesis signaling pathways . Angiogenesis is the formation of new blood vessels from pre-existing vessels, a process that is essential for tissue reproduction, development, and wound repair . In the context of cancer, angiogenesis is necessary for tumor growth and metastasis .
Mode of Action
This compound interacts with its targets by inhibiting angiogenesis, which is considered a desirable pathway for the treatment of tumor growth and metastasis . The compound’s effects are similar or even superior to Vandetanib, a known angiogenesis inhibitor . It suppresses the colony formation and migration of human umbilical vein endothelial cells (HUVECs) in vitro, as well as VEGF-induced angiogenesis in the aortic ring spreading model and chick embryo chorioallantoic membrane (CAM) model .
Biochemical Pathways
The compound affects the angiogenesis signaling pathways, which are key to the sustained growth of tumors and provide the principal route of tumor metastasis . By inhibiting these pathways, the compound can block tumor growth .
Result of Action
The compound’s action results in the suppression of angiogenesis, leading to a reduction in tumor growth . It shows similar or better effects compared to Vandetanib in suppressing the formation and migration of HUVECs colonies . More importantly, it also strongly blocks tumor growth .
Biochemical Analysis
Biochemical Properties
Cellular Effects
The cellular effects of 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- are also not fully elucidated. It has been suggested that this series of compounds took effect mainly through angiogenesis signaling pathways .
Molecular Mechanism
The molecular mechanism of action of 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- is not fully known. It’s suggested that these compounds may exert their effects at the molecular level through angiogenesis signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- typically involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions. One common method involves the use of N-methylthiazole-4-carboxamide and 4-bromopyridine as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiazole or pyridine derivatives.
Scientific Research Applications
4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced catalysts.
Comparison with Similar Compounds
4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- can be compared with other similar compounds, such as:
N-(4-(2,4-dimethylphenyl)-2-thiazolyl)benzamide: Known for its inhibitory activity against specific kinases.
Fatostatin: Designed for metabolic diseases and cancer.
N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides: Evaluated for anticonvulsant and neurotoxicity activities.
The uniqueness of 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- lies in its specific combination of a thiazole ring and a pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-2-pyridin-4-yl-1,3-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-11-9(14)8-6-15-10(13-8)7-2-4-12-5-3-7/h2-6H,1H3,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRNYGXDGQPCFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363283 | |
Record name | 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89401-58-1 | |
Record name | N-Methyl-2-(4-pyridinyl)-4-thiazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89401-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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